molecular formula C8H16N4 B13213912 (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13213912
M. Wt: 168.24 g/mol
InChI Key: WRNHNEALHPOXOP-SSDOTTSWSA-N
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Description

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and a methyl group at the 2-position of the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and alkyl nitriles under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
  • (1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
  • (1R)-1-(5-Isopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Uniqueness

The uniqueness of (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the triazole ring and the methyl group at the 2-position of the propan-1-amine chain can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

(1R)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H16N4/c1-4-6-10-8(12-11-6)7(9)5(2)3/h5,7H,4,9H2,1-3H3,(H,10,11,12)/t7-/m1/s1

InChI Key

WRNHNEALHPOXOP-SSDOTTSWSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@@H](C(C)C)N

Canonical SMILES

CCC1=NC(=NN1)C(C(C)C)N

Origin of Product

United States

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